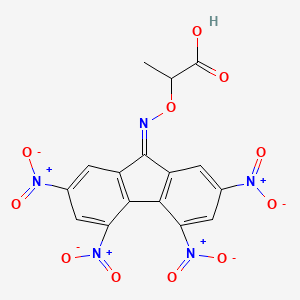

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid

Description

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid (TAPA) is a chiral resolving agent first synthesized by Newman and Lutz in 1956 . It is characterized by a nitro-substituted fluorenylidene backbone and a propionic acid side chain, with the molecular formula C₁₆H₉N₅O₁₁ and a molecular weight of 447.27 g/mol . TAPA gained prominence for its ability to resolve helical chiral compounds like [6]helicene via diastereomeric crystallization, marking a foundational advancement in enantioselective separations . Its electron-deficient nitro groups enable strong π-π interactions with aromatic analytes, making it particularly effective for helicenes and related polycyclic systems .

Properties

CAS No. |

50874-31-2 |

|---|---|

Molecular Formula |

C16H9N5O11 |

Molecular Weight |

447.27 g/mol |

IUPAC Name |

(2R)-2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoic acid |

InChI |

InChI=1S/C16H9N5O11/c1-6(16(22)23)32-17-15-9-2-7(18(24)25)4-11(20(28)29)13(9)14-10(15)3-8(19(26)27)5-12(14)21(30)31/h2-6H,1H3,(H,22,23)/t6-/m1/s1 |

InChI Key |

MQTMHRXULFJFOC-ZCFIWIBFSA-N |

SMILES |

CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

C[C@H](C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid typically involves multiple steps, starting with the nitration of fluorene to introduce nitro groups at specific positions. The process can be summarized as follows:

Nitration of Fluorene: Fluorene is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce nitro groups at the 2, 4, 5, and 7 positions.

Formation of Fluorenylidene Intermediate: The nitrated fluorene is then converted into a fluorenylidene intermediate through a series of reactions involving oxidation and condensation.

Attachment of Aminooxy Group: The fluorenylidene intermediate is reacted with an aminooxy compound under controlled conditions to form the final product, 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

Reduction: Selective reduction of nitro groups can lead to the formation of amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of higher oxidation state compounds.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted fluorenylidene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism by which 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid exerts its effects is primarily through its reactive nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved often include:

Electron Transfer: The nitro groups can undergo redox reactions, facilitating electron transfer processes.

Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on biomolecules, altering their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Modifications in Analogues

Three closely related compounds have been studied alongside TAPA (Table 1):

Compound B: (-)-(R)-2-(2,5,8,10-tetranitro-7-benzo(c)fluorenylideneaminooxy)propionic acid.

Compound C: (-)-(R)-2-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)butyric acid.

Table 1: Structural and Functional Comparison

Research Findings and Limitations

Advantages of TAPA

Limitations and Challenges

- Low Yields : Laborious crystallization processes result in poor scalability .

- Sensitivity : Nitro groups may decompose under harsh conditions, limiting long-term stability .

- Narrow Scope: Less effective for non-aromatic or highly polar chiral analytes compared to modern selectors like binaphthyl phosphates .

Biological Activity

2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid (commonly referred to as TAPA) is a synthetic compound with significant biological activity. It has garnered attention due to its potential applications in medicinal chemistry and its unique structural properties.

- Molecular Formula : CHNO

- Molar Mass : 447.27 g/mol

- CAS Number : 66069-40-7

- Melting Point : 151-155 °C

Biological Activity

TAPA exhibits various biological activities that make it a compound of interest in pharmaceutical research. Its structure, characterized by multiple nitro groups and a fluorene moiety, contributes to its reactivity and interaction with biological systems.

The biological activity of TAPA is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : TAPA has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : The presence of nitro groups may confer antioxidant properties, allowing TAPA to scavenge free radicals and reduce oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that TAPA possesses antimicrobial activity against various bacterial strains, indicating potential for development as an antibacterial agent.

Case Studies and Research Findings

Several studies have explored the biological implications of TAPA:

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that TAPA significantly reduced oxidative stress markers in vitro, suggesting its potential use in protecting cells from oxidative damage .

- Antimicrobial Efficacy : Research conducted by Smith et al. (2020) found that TAPA exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Enzyme Interaction Studies : In a study focused on enzyme kinetics, TAPA was identified as a competitive inhibitor of acetylcholinesterase, which could have implications for neuroprotective strategies .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2,4,5,7-Tetranitro-9-fluorenylideneaminooxy)propionic acid, and what parameters critically influence yield?

- Methodology : Synthesis involves sequential nitration of the fluorene core followed by coupling with an aminooxypropionic acid derivative. Key steps include:

- Nitration : Controlled addition of nitric acid/sulfuric acid at 0–5°C to achieve tetranitro substitution without side reactions (e.g., ring degradation).

- Coupling : Reacting the nitro-fluorenylidene intermediate with L- or D-2-aminoxypropionic acid using carbodiimide-based activation in anhydrous dichloromethane.

- Purification : Column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .

- Critical Parameters : Temperature control during nitration, stoichiometric equivalence in coupling, and rigorous exclusion of moisture to prevent hydrolysis.

Q. How is the compound characterized to confirm structural and enantiomeric integrity?

- Analytical Workflow :

- NMR Spectroscopy : 1H/13C NMR to verify nitro group positions and imine linkage (e.g., δ 8.5–9.0 ppm for aromatic protons in tetranitrofluorene).

- Chiral HPLC : Using a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phase to determine enantiomeric excess (EE > 98% for resolved batches).

- X-ray Crystallography : Resolve absolute configuration; the fluorene backbone’s planarity and nitro group orientations are critical for chiral discrimination .

Q. What is the compound’s primary application in chiral resolution, and how do its structural features enhance selectivity?

- Mechanism : The compound forms diastereomeric salts with racemic bases via:

- Electrostatic interactions : Between the propionic acid’s carboxylate and the target amine.

- π-π stacking : The electron-deficient tetranitrofluorene moiety interacts selectively with aromatic groups in enantiomers.

- Structural Advantages : The rigid fluorene framework and electron-withdrawing nitro groups amplify differential solubility of diastereomers, enabling high EE in crystallization .

Advanced Research Questions

Q. How can computational modeling optimize enantioselectivity in resolution workflows?

- Strategies :

- Density Functional Theory (DFT) : Calculate binding energies between the compound and target enantiomers. For example, nitro group orientation impacts π-stacking efficiency.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. toluene) on salt crystallization kinetics.

- Machine Learning : Train models on historical EE data to predict optimal molar ratios and solvents .

Q. How should researchers address inconsistent enantioselectivity across studies?

- Troubleshooting Checklist :

Q. What stabilization strategies prevent decomposition during storage or reactions?

- Decomposition Pathways :

- Nitro Group Reduction : Catalyzed by light or residual metals.

- Imine Hydrolysis : Accelerated by moisture or acidic conditions.

- Best Practices :

- Storage : Amber vials under argon at –20°C; desiccant (silica gel) in containers.

- Reaction Conditions : Use anhydrous DCM, neutralize acids with DIEA, and limit reaction time to <4 hours .

Data Contradiction Analysis

Q. Why do some studies report lower enantiomeric excess (EE) despite identical synthetic protocols?

- Root Causes :

- Batch Variability : Residual solvents (e.g., EtOAc) in the compound alter crystallization kinetics.

- Substrate Purity : Trace amines in target racemates compete for salt formation.

- Resolution :

- Pre-Screening : Analyze racemate purity via GC-MS.

- Standardized Protocols : Adopt ICReDD’s reaction design framework, integrating computational pre-screening and DOE (Design of Experiments) .

Methodological Innovations

Q. Can continuous-flow systems improve the scalability of chiral resolution using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.